JAK3 covalent inhibitor-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

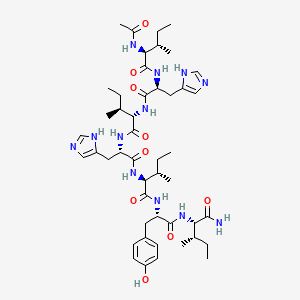

JAK3 covalent inhibitor-2 is a selective inhibitor targeting Janus kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 is primarily involved in immune signaling and is a promising target for therapeutic intervention in various inflammatory and autoimmune disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JAK3 covalent inhibitor-2 involves multiple steps, including the construction of a core structure, functional group modifications, and the introduction of electrophilic warheads to target cysteine residues. Key steps include:

Core Structure Construction: The parent core structure, such as 1,7-dihydro-dipyrrolo[2,3-b:3′,2′-e] pyridine, is synthesized using backbone growth methods.

Functional Group Modifications: Modifications are made to enhance selectivity and binding affinity, including amidation via Schotten–Baumann conditions.

Introduction of Electrophilic Warheads: Electrophilic groups are introduced to target non-conserved cysteine residues in JAK3.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing costs. Key strategies include:

Catalyst Replacement: Using less expensive catalysts, such as replacing platinum dioxide with 5% rhodium on carbon for pyridine hydrogenation.

Diastereomeric Salt Crystallization: Isolating enantiomerically pure isomers directly from racemic mixtures.

Reproducible Crystallization Procedures: Developing stable crystalline salts suitable for long-term storage and tablet formulation.

Analyse Chemischer Reaktionen

Types of Reactions

JAK3 covalent inhibitor-2 undergoes various chemical reactions, including:

Substitution: Involves the replacement of functional groups, often using reagents like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane under ice-cooling conditions.

Reduction: Palladium on carbon with ammonium formate in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various functionalized derivatives of the parent core structure, enhancing the compound’s selectivity and binding affinity .

Wissenschaftliche Forschungsanwendungen

JAK3 covalent inhibitor-2 has a wide range of scientific research applications, including:

Wirkmechanismus

JAK3 covalent inhibitor-2 exerts its effects by selectively binding to the cysteine residue (Cys909) in the ATP-binding pocket of JAK3. This covalent binding inhibits the kinase activity of JAK3, preventing the phosphorylation of downstream signaling molecules in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway . This inhibition disrupts cytokine signaling, reducing inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

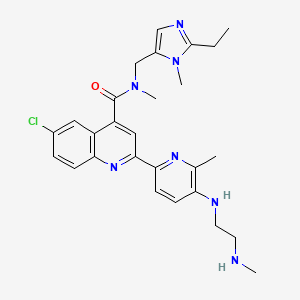

PF-06651600: A phase II clinical candidate from Pfizer targeting JAK3 for treating rheumatoid arthritis and alopecia areata.

Ritlecitinib: Selectively inhibits JAK3 through irreversible covalent binding to Cys909.

Other JAK Inhibitors: Includes compounds like tofacitinib and baricitinib, which target multiple JAK family members.

Uniqueness

JAK3 covalent inhibitor-2 is unique due to its high selectivity for JAK3, achieved through covalent binding to a non-conserved cysteine residue. This selectivity reduces off-target effects and enhances therapeutic potential .

Eigenschaften

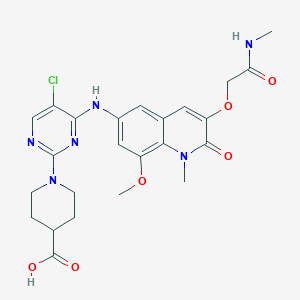

Molekularformel |

C20H20N6O3 |

|---|---|

Molekulargewicht |

392.4 g/mol |

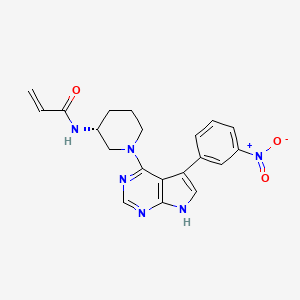

IUPAC-Name |

N-[(3R)-1-[5-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-3-yl]prop-2-enamide |

InChI |

InChI=1S/C20H20N6O3/c1-2-17(27)24-14-6-4-8-25(11-14)20-18-16(10-21-19(18)22-12-23-20)13-5-3-7-15(9-13)26(28)29/h2-3,5,7,9-10,12,14H,1,4,6,8,11H2,(H,24,27)(H,21,22,23)/t14-/m1/s1 |

InChI-Schlüssel |

RNHLEVUDVWYHSL-CQSZACIVSA-N |

Isomerische SMILES |

C=CC(=O)N[C@@H]1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-] |

Kanonische SMILES |

C=CC(=O)NC1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)

![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)

![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)